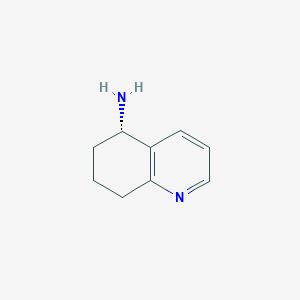

(S)-5,6,7,8-Tetrahydroquinolin-5-amine

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.2 g/mol |

IUPAC Name |

(5S)-5,6,7,8-tetrahydroquinolin-5-amine |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2/t8-/m0/s1 |

InChI Key |

ZMAFTVCNAYZLGF-QMMMGPOBSA-N |

SMILES |

C1CC(C2=C(C1)N=CC=C2)N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)N=CC=C2)N |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their differences, and biological relevance:

Key Differences and Implications

Position of the Amine Group

- 5-Position vs. 8-Position: The placement of the amine group significantly impacts biological activity. For example, this compound exhibits higher binding affinity to CXCR4 compared to its 8-amine counterpart due to optimal spatial alignment with receptor pockets .

- Isoquinoline vs. Quinoline: 1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS: 36887-98-6) shares a similar amine position but differs in ring structure, leading to distinct pharmacological profiles (e.g., dopamine receptor vs. CXCR4 targeting) .

Stereochemistry

- The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride (CAS: 865303-57-7) shows improved pharmacokinetic properties over racemic mixtures, including enhanced metabolic stability and oral bioavailability .

Substituent Effects

- Halogenation: The introduction of a chlorine atom at the 2-position (e.g., 2-Chloro-5,6,7,8-tetrahydroquinoline) increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies .

- Salt Forms: Dihydrochloride salts (e.g., (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride) improve aqueous solubility, facilitating intravenous administration .

Preparation Methods

Catalytic Transfer Hydrogenation of Quinoline Precursors

Hantzsch Ester-Mediated Reduction

The most widely reported method involves the transfer hydrogenation of substituted quinolines using Hantzsch ester (1,4-dihydropyridine) as a hydrogen donor. In a representative procedure, 5-nitroquinoline is reduced to (S)-5-amino-5,6,7,8-tetrahydroquinoline via a boron trifluoride-catalyzed reaction in dichloroethane (DCE) at 60°C. This method achieves yields of 92–98% with enantiomeric excess (ee) values exceeding 90% when chiral auxiliaries are employed. Key advantages include:

- Solvent versatility : Dichloroethane, toluene, or mesitylene are effective, with DCE providing optimal reaction rates.

- Catalytic loading : Boron trifluoride (B(OH)₃) at 15 mol% ensures efficient hydride transfer without over-reduction.

- Stereochemical control : The use of (R)-BINOL-derived phosphoric acids as chiral inductors enables enantioselectivity, achieving ee values up to 94%.

Reaction Optimization

A comparative study of reaction parameters revealed that increasing the Hantzsch ester stoichiometry to 2.5 equivalents accelerates the reduction, completing the reaction within 12 hours. Elevated temperatures (60–80°C) further enhance conversion rates but may compromise enantiopurity if chiral catalysts are thermally unstable.

Reductive Amination of Tetrahydroquinolinones

Ketone Intermediate Synthesis

(S)-5,6,7,8-Tetrahydroquinolin-5-amine is alternatively synthesized via reductive amination of 5-oxo-5,6,7,8-tetrahydroquinoline. The ketone precursor is prepared by O-alkylation of 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline using methyl iodide or benzyl chloride in the presence of silver carbonate. This step achieves 85–90% yields under reflux conditions in toluene.

Ammonia-Borane Complex Reduction

The ketone intermediate is subjected to reductive amination using ammonia-borane complexes in tetrahydrofuran (THF). Sodium triacetoxyborohydride (STAB) selectively reduces the imine bond formed in situ, yielding the target amine with 78–82% efficiency. Critical parameters include:

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Approach

Chiral oxazolidinones are employed to induce asymmetry during the cyclization of δ-keto esters. For example, (S)-4-benzyl-2-oxazolidinone directs the stereochemistry of the tetrahydroquinoline ring, yielding the (S)-enantiomer with 88% ee. The auxiliary is subsequently cleaved via hydrolysis with lithium hydroxide, achieving 95% recovery of the chiral inductor.

Enzymatic Resolution

Racemic 5,6,7,8-tetrahydroquinolin-5-amine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-amine unreacted. This method provides 99% ee but requires multistep recycling of the unwanted enantiomer.

Hydrolysis of Protected Amine Intermediates

Analytical Characterization and Quality Control

Spectroscopic Data

Q & A

How can reaction conditions be optimized for synthesizing (S)-5,6,7,8-tetrahydroquinolin-5-amine via ozonolysis?

Level: Basic

Methodological Answer:

Ozonolysis of 8-benzylidene derivatives (e.g., 8-benzylidene-5,6,7,8-tetrahydroquinoline) is a key step. Optimize solvent systems (e.g., ethyl acetate/hexane 1:1 for crystallization) and reaction temperature (typically −78°C for ozonolysis). Post-ozonolysis, reductive workup with dimethyl sulfide or catalytic hydrogenation (e.g., Pd/C at 70°C under H₂) enhances yield . Monitor reaction progress via TLC or HPLC to minimize side products.

What advanced techniques resolve structural ambiguities in this compound derivatives?

Level: Advanced

Methodological Answer:

X-ray crystallography is critical for resolving pseudosymmetry in the cyclohexene ring, which adopts a "sofa" conformation. For NMR, employ ¹H-¹³C HSQC and NOESY to distinguish diastereotopic protons and confirm stereochemistry . Computational tools (e.g., DFT calculations) validate experimental data and predict electronic properties.

How can biological activity assays be designed to evaluate CXCR4 antagonism?

Level: Advanced

Methodological Answer:

Use in vitro binding assays with radiolabeled CXCL12 (SDF-1α) and competitive inhibition studies. Cell migration assays (e.g., Boyden chamber) quantify chemotaxis inhibition. For in vivo models, employ murine xenografts to assess metastasis suppression. Structural analogs with modified amine groups (e.g., N-alkylation) should be compared to establish structure-activity relationships (SAR) .

What parameters are critical for assessing catalytic efficiency in ring-opening polymerization (ROP)?

Level: Advanced

Methodological Answer:

Evaluate iron(II) or iridium(III) complexes containing this compound ligands in ε-caprolactone ROP. Measure turnover frequency (TOF), polymer dispersity (Đ) via GPC, and enantiomeric excess (ee) using chiral HPLC. Control ligand stereochemistry (e.g., S vs. R configurations) to correlate with catalytic activity and polymer tacticity .

How is enantiomeric excess (ee) determined in asymmetric synthesis of this compound?

Level: Basic

Methodological Answer:

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) separates enantiomers. Calibrate with racemic standards. Alternatively, optical rotation measurements or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantify ee. For dynamic resolution, monitor kinetic parameters (kcat/KM) using enzymatic or organocatalytic methods .

What safety protocols are essential for handling this compound?

Level: Basic

Methodological Answer:

Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. In case of skin contact, wash with soap/water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How does salt formation (e.g., dihydrochloride) impact physicochemical properties?

Level: Advanced

Methodological Answer:

Salt formation improves aqueous solubility and crystallinity. For dihydrochloride salts, titrate with HCl in anhydrous ether and characterize via XRD to confirm salt form. Compare solubility profiles (e.g., in PBS vs. DMSO) and stability under accelerated conditions (40°C/75% RH) .

How are crystallographic pseudosymmetry artifacts addressed during refinement?

Level: Advanced

Methodological Answer:

Pseudosymmetry in space groups (e.g., Pnma vs. P2₁) requires careful merging of Friedel pairs (using SHELXL’s MERG4 command). Validate with Rint values and check for twinning via PLATON. Refine anisotropic displacement parameters and apply restraints to avoid overfitting .

What strategies link substituent effects to biological activity in SAR studies?

Level: Advanced

Methodological Answer:

Systematically modify substituents on the tetrahydroquinoline core (e.g., 8-OH vs. 8-NH₂ analogs). Use molecular docking (e.g., AutoDock Vina) to predict binding to CXCR4. Corrogate in vitro IC₅₀ values with computational binding energies. Compare with structurally related compounds (e.g., 5,6,7,8-tetrahydroquinolin-8-ol) to identify pharmacophores .

How can molecular dynamics (MD) simulations predict ligand-receptor interactions?

Level: Advanced

Methodological Answer:

Run MD simulations (e.g., GROMACS) using the CXCR4 crystal structure (PDB: 3ODU). Parameterize the ligand with GAFF2 force field. Analyze binding free energy via MM-PBSA and identify key residues (e.g., Asp171, His113) through per-residue decomposition. Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.